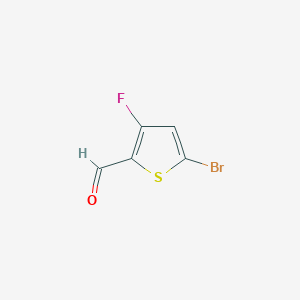![molecular formula C24H46N8 B13108696 1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)
1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene is a complex organic compound that features a benzene ring substituted with two 1,4,7,10-tetraazacyclododecane (cyclen) groups. This compound is notable for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene typically involves the reaction of 1,4-bis(bromomethyl)benzene with 1,4,7,10-tetraazacyclododecane in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene can undergo various chemical reactions, including:
Complexation Reactions: The compound readily forms complexes with metal ions such as copper, zinc, and gadolinium.
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Complexation: Metal salts (e.g., Cu(NO3)2, ZnCl2) in aqueous or organic solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst or under specific reaction conditions.
Major Products Formed
Metal Complexes: The formation of stable metal complexes with various metal ions.
Functionalized Derivatives: Substituted benzene derivatives with different functional groups.
Scientific Research Applications
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene exerts its effects primarily involves its ability to chelate metal ions. The cyclen groups provide multiple nitrogen donor atoms that can coordinate with metal ions, forming stable complexes. These complexes can then interact with various molecular targets, such as enzymes or receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): A macrocyclic polyamine that serves as the building block for the compound.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A similar compound used in radiolabeling and MRI contrast agents.
1,4,8,11-Tetraazacyclotetradecane: Another macrocyclic polyamine with similar complexation properties.
Uniqueness
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene is unique due to its dual cyclen groups, which enhance its ability to form stable complexes with a wide range of metal ions. This dual functionality makes it particularly valuable in applications requiring strong and selective metal ion binding .
Properties
Molecular Formula |
C24H46N8 |
|---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C24H46N8/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31/h1-4,25-30H,5-22H2 |
InChI Key |
WPVKOBPYIJPLAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)
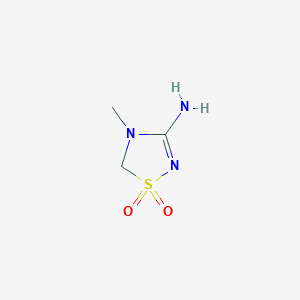
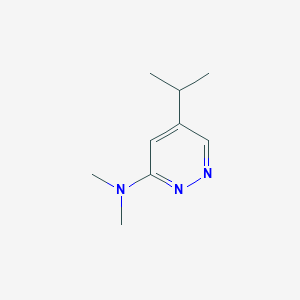
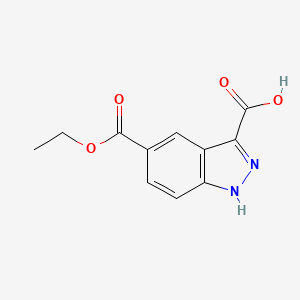

![2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13108640.png)


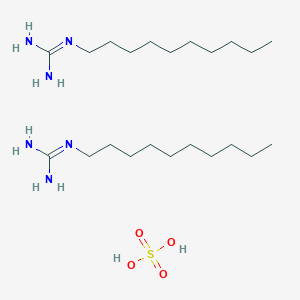
![7-Benzyl-4-(2,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13108660.png)
